molecular formula C8H13N3O B3189717 2-(Dimethylamino)-4,6-dimethylpyrimidin-5-OL CAS No. 345642-90-2

2-(Dimethylamino)-4,6-dimethylpyrimidin-5-OL

Cat. No. B3189717
M. Wt: 167.21 g/mol
InChI Key: NCPSFAHJUGJPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with dimethylamino groups are often used in various fields due to their unique properties. For example, 2-(Dimethylamino)ethanol is used as a corrosion inhibitor, anti-scaling agent, paint additive, coating additive, and solids separation agent .


Synthesis Analysis

The synthesis of similar compounds often involves free radical graft copolymerization . For example, Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) is prepared by atom transfer radical polymerization (ATRP) .


Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using various techniques such as NMR spectroscopy and MALDI-TOF MS .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, 2-Dimethylaminoethanol has a vapor pressure of 100 mmHg at 55 °C and a refractive index of 1.4294 .

Safety And Hazards

These compounds can be hazardous and should be handled with care. For example, some compounds with dimethylamino groups are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future research directions for these compounds could involve developing them into high value-added molecules or materials . For example, pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) was prepared through free radical graft copolymerization with 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) as the vinyl monomer .

properties

CAS RN

345642-90-2

Product Name

2-(Dimethylamino)-4,6-dimethylpyrimidin-5-OL

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(dimethylamino)-4,6-dimethylpyrimidin-5-ol

InChI

InChI=1S/C8H13N3O/c1-5-7(12)6(2)10-8(9-5)11(3)4/h12H,1-4H3

InChI Key

NCPSFAHJUGJPHA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)N(C)C)C)O

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)O

Origin of Product

United States

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